Aminocyanamide

Description

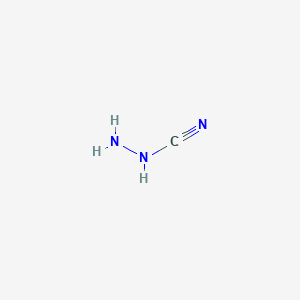

Structure

3D Structure

Properties

IUPAC Name |

aminocyanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3N3/c2-1-4-3/h4H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCOHKZKRNWNULS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30481348 | |

| Record name | aminocyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

57.055 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4463-94-9 | |

| Record name | aminocyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30481348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Aminocyanamide and Its Precursors

Established Synthetic Pathways for Aminocyanamide Generation

The generation of this compound can be achieved through several established chemical reactions. These pathways often serve as the foundation for more novel synthetic explorations.

One fundamental approach involves the direct reaction of cyanamide (B42294) with primary amines under controlled conditions. smolecule.com Another common method is the cyanation of suitable amine precursors, which yields this compound through nucleophilic substitution reactions. smolecule.com Additionally, the thermal decomposition of specific aminoguanidinium salts has been shown to produce this compound. smolecule.com

A well-documented route is the reaction of amines with cyanogen (B1215507) bromide. For instance, the addition of two equivalents of a primary amine, such as (R)-4-chloro-α-methylbenzylamine, to a diethyl ether solution of cyanogen bromide results in the clean formation of the corresponding N-monosubstituted cyanamide. researchgate.net Cyanamides are recognized as valuable N-C-N building blocks in synthetic organic chemistry, providing access to a variety of nitrogen-containing heterocycles and serving as intermediates in the synthesis of biologically active compounds. researchgate.net

General methods for the formation of the parent compound, cyanamide, which can be a precursor, include the dehydration of urea (B33335) and amide oximes, as well as the alkylation and acylation of cyanamides themselves. researchgate.net

Novel and Green Chemistry Approaches in this compound Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing novel and environmentally friendly methods for synthesizing this compound and its derivatives. These approaches aim to improve efficiency, reduce costs, and minimize environmental impact. semanticscholar.org

Green chemistry principles are increasingly being applied to the synthesis of nitrogen-containing compounds. semanticscholar.org These principles advocate for the reduction or elimination of hazardous substances, the use of safer solvents like water, and the design of energy-efficient processes. acs.orgmdpi.com For the synthesis of related compounds, environmentally benign approaches have been developed, such as the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex, which produces water as the only byproduct. organic-chemistry.org Another example is the three-component reaction of a zwitterion (generated from dialkyl acetylenedicarboxylate (B1228247) and an isocyanide) with a sulfonamide in water, which proceeds without any activation. rsc.org While not directly for this compound, these protocols exemplify the trend towards sustainable synthesis in this chemical space. The focus is on minimizing unnecessary derivatization steps, which often require additional reagents and generate waste. semanticscholar.org

The economic viability of any chemical process is crucial for its application. Research has been directed towards developing synthetic routes that are not only efficient in terms of yield but also cost-effective. For example, a facile and cost-effective method was developed for synthesizing bicyclic 1,2,3-triazine (B1214393) 2-oxides from o-aminocyanide substrates. acs.orgacs.org This highlights the use of aminocyanide precursors in economical synthetic strategies.

The efficiency of a synthesis is often measured by its atom economy, which seeks to maximize the incorporation of all reactant materials into the final product. acs.org High-efficiency methods often involve the use of high-yield reactions and readily available, inexpensive starting materials. For instance, functionalized cyanosilanes have been synthesized in high yields from commercially available silane (B1218182) compounds and cyanogen sources using cheap inorganic metal salts as catalysts, showcasing a high-efficiency approach to cyanation. google.com

Table 1: Comparison of Selected Synthetic Reactions for Cyanamide Derivatives

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Reference |

| N-Monosubstituted Cyanamide Synthesis | (R)-4-chloro-α-methylbenzylamine, Cyanogen Bromide | Diethyl ether | 84% | researchgate.net |

| Bicyclic 1,2,3-Triazine 3-Oxide Synthesis | 2-aminobenzonitrile, NaNO2/HCl | -5 °C | 72% | at.ua |

| α-Aminonitrile Synthesis (Strecker) | Aldehydes, Amines, Trimethylsilyl (B98337) cyanide | Solvent-free, Catalyst-free | Nearly Quantitative | organic-chemistry.org |

| Amide Synthesis | Phenyl benzoate, o-toluidine, NaH | Solvent-free, Transition metal-free, 130 °C | Quantitative | researchgate.net |

A significant advancement in green chemistry is the development of solvent-free reactions, which reduce pollution and simplify purification processes. organic-chemistry.org Several syntheses for related nitrogen compounds have been successfully performed under solvent-free conditions. For example, a rapid, one-step, environmentally friendly procedure for synthesizing α-aminonitriles from aldehydes and amines uses trimethylsilyl cyanide in the absence of both solvent and catalyst, achieving almost quantitative yields. organic-chemistry.org Similarly, a method for amide synthesis from phenyl esters and aryl amines operates under solvent- and transition metal-free conditions. researchgate.net

Catalysis plays a crucial role in modern organic synthesis by enabling reactions to proceed under milder conditions with higher selectivity and efficiency. semanticscholar.org Copper-catalyzed multicomponent reactions have emerged as a convenient route for preparing complex heterocyclic compounds. rsc.org For instance, Cu(OAc)2 has been used to catalyze the three-component reaction of alcohols and amidines to form multi-substituted pyrimidines. rsc.org The development of catalyst- and solvent-free protocols, such as the aminolysis of Evans' N-acyloxazolidinones to produce chiral amides, represents a significant step towards truly green synthetic methods. rsc.org

Industrial-Scale Production Systems and Process Optimization

The transition from laboratory-scale synthesis to industrial production requires robust and optimized systems to ensure efficiency, safety, and cost-effectiveness. tmrjournals.comtmrjournals.com

While a specific "this compound Ammonium (B1175870) Nitrate (B79036) Method" is not detailed in the available literature as a distinct named process, industrial synthesis often involves related precursors and methodologies. For example, the "aminocyanide method" has been identified as a high-end, advanced process for producing the herbicide paraquat, chosen over the traditional sodium metal method to avoid carcinogenic intermediates. tmrjournals.comtmrjournals.com This process utilizes liquid ammonia (B1221849), a hazardous reaction medium requiring high pressure and low temperature, which necessitates a high degree of process stability for large-scale production. tmrjournals.comtmrjournals.com

The industrial production of ammonium nitrate itself is a well-established, large-scale process involving the highly exothermic acid-base reaction of ammonia with nitric acid. wikipedia.orgcoherentmarketinsights.com

Table 2: Key Steps in Industrial Ammonium Nitrate Production

| Step | Description | Key Reactants | Reference |

| Neutralization | Ammonia gas reacts with concentrated nitric acid to form an ammonium nitrate solution. This reaction is highly exothermic. | Anhydrous Ammonia (NH3), Nitric Acid (HNO3) | coherentmarketinsights.comscribd.com |

| Evaporation | The excess water is evaporated from the solution to yield a concentrated ammonium nitrate melt (95% to 99.9%). | Ammonium Nitrate Solution | scribd.comusda.gov |

| Solidification | The melt is formed into solid prills or granules via a spray tower (prilling) or a rotating drum (granulation). | Concentrated Ammonium Nitrate Melt | coherentmarketinsights.comusda.gov |

| Finishing | The solid product is dried, cooled, and often coated with an anti-caking agent to prevent clumping during storage. | Ammonium Nitrate Prills/Granules | usda.gov |

Chemical Process Development for Large-Scale Manufacturing

The chemical process development for the large-scale manufacturing of this compound and its precursors is centered on addressing the inherent reactivity and stability challenges of the core chemical structures. The primary precursor, cyanamide (CH₂N₂), is a highly reactive molecule that readily undergoes self-condensation, particularly dimerization to dicyandiamide (B1669379) (2-cyanoguanidine) and trimerization to melamine (B1676169). wikipedia.org Consequently, industrial-scale process development has focused on methodologies that can produce high-purity cyanamide while precisely controlling these subsequent reactions.

The foundational industrial process for cyanamide production involves the hydrolysis of calcium cyanamide (CaCN₂), which is derived from calcium carbide. wikipedia.orggoogle.com A common method involves reacting an aqueous slurry of lime nitrogen (an industrial grade of calcium cyanamide) with carbon dioxide. google.com However, this process route presents significant challenges for producing high-purity cyanamide. The reaction typically proceeds in an alkaline aqueous environment, which inherently promotes the dimerization of the desired cyanamide product into dicyandiamide. google.com Separating cyanamide from this dimer by-product is difficult, making it challenging to achieve purities greater than 92% on an industrial scale with this method. google.com

To overcome these limitations, advanced process development has explored non-aqueous solvent systems. A patented industrial process demonstrates a significant improvement in both yield and purity by shifting the reaction medium from water to an organic liquid. google.com This process involves dispersing lime nitrogen in an aliphatic alcohol, such as methanol (B129727), and then introducing carbon dioxide gas. This modification effectively suppresses the formation of dicyandiamide.

Detailed research findings from this improved process highlight its efficacy for large-scale production. In a documented example, dispersing lime nitrogen in methanol and reacting it with carbon dioxide resulted in a cyanamide yield of 90%, with the formation of the dicyandiamide by-product being suppressed to just 0.3%. google.com The resulting cyanamide solution in methanol can be stabilized for storage and transport through the addition of agents like phosphoric acid. google.com Another established stabilization technique for cyanamide solutions involves the addition of approximately 0.5 wt% of monosodium phosphate, which acts as a buffer to maintain an optimal pH range of 4.0 to 4.5, where cyanamide exhibits its highest stability. wikipedia.orgalzchem.com

The table below compares the outcomes of the traditional aqueous-based process with the advanced alcohol-based process, illustrating the latter's advantages in large-scale manufacturing.

| Process Characteristic | Traditional Aqueous Process | Advanced Methanol Process |

| Dispersion Medium | Water | Methanol |

| Reported Cyanamide Yield | ~80% google.com | 90% google.com |

| Dicyandiamide By-product | 5% google.com | 0.3% google.com |

| Primary Challenge | High rate of by-product formation google.com | Requires solvent handling and recovery |

Further process control is essential for managing the inherent reactivity of cyanamide. The dimerization to dicyandiamide is not only a challenge to be avoided but also a targeted reaction for producing this valuable chemical itself. The key process parameters influencing this reaction have been well-studied.

| Process | Key Parameter | Condition | Effect on Cyanamide |

| Dimerization | pH | Alkaline wikipedia.org | Promotes dimerization to dicyandiamide |

| Stabilization | pH | Acidic (pH 4.0-4.5) alzchem.com | Inhibits dimerization, enhances stability |

| Dimerization | Temperature | Low Temperatures wikipedia.org | Inhibits dimerization |

| Trimerization | Not specified | Not specified | Forms melamine wikipedia.org |

Theoretical studies using Density Functional Theory (DFT) have provided deeper insights into the reaction mechanisms, confirming that the dimerization to dicyandiamide is the product of cyanamide reacting under alkaline conditions. mdpi.com These computational models support the empirical findings that controlling pH is the most critical factor in directing the reaction toward either high-purity cyanamide or its dimer, dicyandiamide. This level of process understanding and control is fundamental for efficient, safe, and economical large-scale manufacturing.

Reaction Mechanisms and Intrinsic Reactivity of Aminocyanamide

Mechanistic Elucidation through Experimental and Theoretical Investigations

Understanding the intricate details of how aminocyanamide reacts requires a combination of experimental and theoretical approaches. These studies provide insights into reaction pathways, intermediates, and transition states, which are crucial for controlling and optimizing chemical transformations.

A variety of experimental techniques are employed to unravel the mechanisms of chemical reactions. Kinetic studies, which measure reaction rates under different conditions (e.g., varying reactant concentrations, temperature, and pH), are fundamental. researchgate.netwalisongo.ac.id For example, the diazotization of o-aminoamidoximes was studied using ¹⁵N-labeling and kinetic isotope effect studies to distinguish between different possible reaction pathways. researchgate.net

The identification of reaction intermediates is another key aspect of mechanistic studies. libretexts.org In some cases, intermediates can be isolated and characterized. The use of spectroscopic techniques, such as NMR and mass spectrometry, is invaluable for identifying the structures of both stable products and transient intermediates. For instance, the mechanism of the Ugi four-component condensation is believed to proceed through the formation of an imine intermediate. organic-chemistry.org

Interactive Table: Experimental Techniques for Mechanism Elucidation

| Technique | Information Gained | Reference |

| Kinetic Studies | Reaction order, rate constants, activation parameters | researchgate.netwalisongo.ac.id |

| Isotope Labeling | Atom-transfer pathways, bond-breaking/forming steps | researchgate.net |

| Spectroscopic Analysis (NMR, MS, etc.) | Structure of reactants, products, and intermediates | organic-chemistry.org |

| Electrochemical Methods | Investigation of redox processes and reaction mechanisms | researchgate.net |

Computational Chemistry for Mechanistic Insights

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions. rsc.org By simulating reactions at a molecular level, these methods provide a detailed understanding of electronic structures, molecular geometries, and the energies of reactants, transition states, and products. rsc.org Among the most prevalent techniques are Density Functional Theory (DFT) and ab initio methods, which solve the Schrödinger equation to describe electron behavior. rsc.org DFT, in particular, is widely used for its balance of computational cost and accuracy in studying electronic structure and reactivity. rsc.orgmdpi.com These computational approaches allow researchers to map out potential energy surfaces, predict reaction pathways, and gain insights that are often difficult to obtain through experimental means alone. sumitomo-chem.co.jpic.ac.uk

In the context of this compound, computational methods have been applied to understand its formation from the decomposition of other nitrogen-rich compounds. For instance, studies on the decomposition of tetrazene and its derivative MTX-1 have employed quantum chemistry calculations to propose reaction mechanisms. rsc.org Density functional theory (DFT) calculations, specifically using the B3LYP functional, have been utilized to optimize the structures of reactants, intermediates, and products involved in these decomposition pathways. rsc.org These calculations support the proposal that this compound is a product of the decomposition process. rsc.orgresearchgate.net Theoretical studies can also predict the reactivity of related species, such as nitrile imines, which share functional similarities with this compound, helping to rationalize reaction outcomes like regioselectivity in cycloaddition reactions. researchgate.net

Computational models are also essential for investigating the amine-oxidation mechanisms in biological systems, such as those catalyzed by monoamine oxidase (MAO). researchgate.net By modeling the reactions between flavin and amine substrates, researchers can calculate activation energies and rate constants, providing theoretical support for proposed mechanisms like the polar nucleophilic mechanism. researchgate.net Such studies often show a good correlation between calculated rates and experimental data, validating the computational approach. researchgate.net

Table 1: Common Computational Methods in Reaction Mechanism Studies

| Method | Description | Application |

|---|---|---|

| Density Functional Theory (DFT) | A method that uses electron density to calculate the electronic structure of many-body systems. It offers a good balance between accuracy and computational cost. rsc.orgmdpi.com | Used to optimize molecular geometries, calculate energies, and predict reaction pathways for compounds like this compound. rsc.org |

| Ab initio Methods | A family of methods based on quantum chemistry that solve the Schrödinger equation without empirical parameters. rsc.org | Provide high-accuracy calculations of molecular structures and energies, often used as a benchmark. sumitomo-chem.co.jp |

| Semi-empirical Methods | Simplified quantum mechanical methods that use parameters derived from experimental data to approximate solutions to the Schrödinger equation. rsc.org | Useful for studying large systems or for initial explorations of reaction mechanisms, such as in enzyme-catalyzed reactions. researchgate.net |

Identification and Characterization of Reaction Intermediates and Transition States

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state, which represents the energy barrier that must be overcome. ox.ac.uk Some reactions also involve the formation of intermediates, which are relatively stable molecules that exist as local energy minima between two transition states on the reaction energy diagram. mdpi.com While intermediates can, in principle, be isolated, transition states are fleeting and cannot be isolated. mdpi.com

Computational chemistry is a primary method for identifying and characterizing these transient species. sumitomo-chem.co.jp By mapping the potential energy surface, researchers can locate the geometry of transition states and intermediates. ic.ac.uk A key step in this process is the calculation of the Hessian matrix (the matrix of second derivatives of energy with respect to atomic coordinates). uni-muenchen.de A true transition state is characterized by having exactly one negative eigenvalue (an imaginary frequency), which corresponds to the motion along the reaction coordinate. ic.ac.ukuni-muenchen.de

For reactions producing this compound, such as the decomposition of tetrazene, quantum chemical calculations are used to determine the structure of the transition states involved in the rate-limiting steps. rsc.orgresearchgate.net These calculations provide insights into the bond-breaking and bond-forming processes that occur during the reaction. mdpi.com Similarly, in the computationally studied ynamide-mediated amide bond formation, a key tetrahedral intermediate and a concerted aminolysis transition state (TSaminolysis-acid-iso2) were identified and characterized through DFT calculations. nih.gov The transition state was stabilized by hydrogen bonding, which was proposed to increase the nucleophilicity of the attacking amine and activate the bond to be cleaved. nih.gov

The process of locating a transition state computationally often involves:

An initial guess of the transition state structure.

Optimization of this structure using algorithms like the Eigenvector Following (EF) method. uni-muenchen.de

A frequency calculation to verify that the optimized structure has one and only one imaginary frequency, confirming it as a true transition state. ic.ac.uk

Table 2: Characteristics of Intermediates and Transition States

| Feature | Intermediate | Transition State |

|---|---|---|

| Position on Energy Diagram | Local energy minimum. mdpi.com | Local energy maximum (saddle point). mdpi.com |

| Lifetime | Relatively stable, potentially isolable. mdpi.com | Fleeting, cannot be isolated. mdpi.com |

| Vibrational Analysis | All real vibrational frequencies. | One imaginary vibrational frequency. ic.ac.uk |

| Role in Reaction | A distinct molecular species formed during a multi-step reaction. | The highest energy point along the lowest energy path from reactant to product. libretexts.org |

Kinetic Studies of this compound Chemical Processes

Methodologies for Reaction Rate Determination

Chemical kinetics is the study of the rates of chemical reactions. koreascience.kr The rate of a reaction can be expressed as the change in concentration of a reactant or product per unit of time. sumitomo-chem.co.jp Determining this rate and the corresponding rate law, which mathematically describes the relationship between rate and concentration, is a primary goal of kinetic studies. koreascience.krmt.com

Several experimental methodologies are employed to determine reaction rates:

Monitoring Concentration Over Time: The most direct method involves measuring the concentration of a reactant or product at various time intervals as the reaction proceeds. sumitomo-chem.co.jp This can be achieved through various analytical techniques:

Spectroscopy: If a reactant or product absorbs light, its concentration can be monitored using UV-Vis, IR, or other spectroscopic methods. mt.com Stopped-flow techniques are particularly useful for fast reactions, where reactants are mixed rapidly, and the subsequent concentration changes are monitored spectroscopically. ox.ac.uk

Gas Collection: For reactions that produce a gas, the rate can be determined by measuring the volume of gas evolved over time using a gas syringe. siyavula.com

Sampling and Titration: Small samples can be withdrawn from the reaction mixture at specific times and quenched to stop the reaction, followed by analysis, such as titration, to determine the concentration of a species of interest. savemyexams.com

Method of Initial Rates: This widely used technique involves measuring the initial rate of the reaction at different starting concentrations of reactants. ox.ac.ukkhanacademy.org By systematically varying the concentration of one reactant while keeping others in large excess (a technique known as flooding), the order of the reaction with respect to each reactant can be determined. khanacademy.org The rate law is then constructed from these individual orders. libretexts.org

The data obtained from these methods, typically concentration versus time, can be analyzed graphically. upi.edu For instance, for a first-order reaction, a plot of the natural logarithm of the reactant concentration (ln[A]) versus time yields a straight line. uni-muenchen.de The slope of this line is equal to the negative of the rate constant, k. uni-muenchen.de

Influence of Reaction Conditions on Kinetic Parameters

The kinetic parameters of a chemical process, such as the rate constant (k) and the reaction rate, are highly sensitive to the conditions under which the reaction is carried out. researchgate.netlkouniv.ac.in Key factors include temperature, concentration, and the solvent.

Temperature: Increasing the temperature almost universally increases the reaction rate. cerritos.eduiupac.org This is because a higher temperature increases the average kinetic energy of the reactant molecules. savemyexams.commonomole.com Consequently, molecules collide more frequently and with greater energy, leading to a larger fraction of collisions having sufficient energy to overcome the activation energy barrier. savemyexams.comcerritos.edu The relationship between the rate constant and temperature is described by the Arrhenius equation. ox.ac.uk

Concentration: The rate of a reaction generally increases with the concentration of the reactants. cerritos.eduiupac.org The collision theory explains that a higher concentration of reactant particles in a given volume leads to more frequent collisions, thereby increasing the likelihood of a successful reaction occurring per unit time. cerritos.edu The specific dependence of the rate on concentration is given by the reaction's rate law. lkouniv.ac.in

Solvent: The solvent can significantly influence reaction rates, especially for reactions in solution. iupac.orgwikipedia.org Solvent effects arise from the differential solvation of the reactants and the transition state. wikipedia.org

Polarity: A change in solvent polarity can either accelerate or decelerate a reaction depending on the nature of the reactants and the transition state. Reactions that form a more charged or polar transition state from neutral reactants are typically accelerated by more polar solvents. wikipedia.org

Specific Interactions: Solvents can participate in specific interactions like hydrogen bonding, which can stabilize or destabilize reactants and transition states. wikipedia.org For reactions involving amino groups, such as those in this compound, the choice of solvent is critical. nih.gov For example, protic solvents can form hydrogen bonds with nucleophiles, potentially decreasing their reactivity. wikipedia.org Studies on the aminolysis of esters have shown that changing the solvent from water to a dipolar aprotic solvent like DMSO can significantly alter reaction rates and the basicity of the amines involved. koreascience.kr

Table 3: Summary of Influences on Kinetic Parameters

| Reaction Condition | General Effect on Reaction Rate | Underlying Reason |

|---|---|---|

| Increasing Temperature | Increases | Increases kinetic energy of molecules, leading to more frequent and energetic collisions. savemyexams.commonomole.com |

| Increasing Reactant Concentration | Increases | Increases the frequency of collisions between reactant molecules. cerritos.edu |

| Solvent Polarity | Varies | Depends on the relative stabilization of reactants versus the transition state. wikipedia.org |

Aminocyanamide As a Versatile Synthetic Building Block and Precursor

Strategic Utility in the Construction of Complex Organic Architectures

The field of chemical synthesis is dedicated to the creation of novel molecular architectures by manipulating existing ones. buponline.com In this context, small, reactive molecules like aminocyanamide are fundamental tools. Their strategic use allows chemists to introduce key functional groups and build intricate molecular frameworks that are often found in natural products and pharmaceutically active compounds. rsc.orgrsc.org

The utility of this compound and its derivatives lies in their ability to act as synthons for C-N bond formation, a critical step in assembling more complex structures. rsc.org For instance, the reactivity of the cyanamide (B42294) moiety is exploited in cyclization and annulation reactions to create heterocyclic systems, which form the core of many bioactive molecules. rsc.orgsioc-journal.cn The incorporation of the H2N-CN unit provides a direct pathway to introduce nitrogen atoms into a carbon skeleton, which can then be further elaborated. This approach is a cornerstone of synthetic strategies aimed at building complex nitrogen-containing scaffolds from simple, readily available starting materials. sioc-journal.cn

Precursor Role in the Synthesis of Nitrogen-Containing Scaffolds

Nitrogen-containing compounds are ubiquitous in nature and are foundational to the fields of medicine, agriculture, and materials science. sioc-journal.cnnih.gov this compound is a key precursor in the synthesis of these vital scaffolds due to its capacity to introduce both carbon and nitrogen into a molecule. sioc-journal.cn Its derivatives are employed in a variety of synthetic methodologies to produce heterocycles, amino acids, and polymers. sioc-journal.cnmdpi.comresearchgate.net

Amino acids are the fundamental building blocks of proteins and are crucial for life. uomustansiriyah.edu.iq A classic and powerful method for synthesizing α-amino acids is the Strecker synthesis, which is recognized as one of the first multicomponent reactions (MCRs). mdpi.comnih.govmdpi.com This reaction typically involves an aldehyde, ammonia (B1221849), and a cyanide source to produce an α-aminonitrile, which is subsequently hydrolyzed to yield the final α-amino acid. masterorganicchemistry.com

The α-aminonitrile intermediate (R-CH(NH₂)CN) is structurally a substituted this compound. The process highlights the fundamental role of the aminonitrile functional group in amino acid synthesis. masterorganicchemistry.comresearchgate.net By varying the aldehyde used in the initial step, a wide variety of substituted amino acids can be prepared. masterorganicchemistry.com

| Starting Aldehyde | Intermediate α-Aminonitrile | Final α-Amino Acid |

|---|---|---|

| Formaldehyde (B43269) | Aminoacetonitrile | Glycine |

| Acetaldehyde | 2-Aminopropanenitrile | Alanine |

| Isobutyraldehyde | 2-Amino-3-methylbutanenitrile | Valine |

| Phenylacetaldehyde | 2-Amino-3-phenylpropanenitrile | Phenylalanine |

The development of advanced materials with tailored properties is a major focus of modern chemistry. Polymeric and supramolecular materials, which are large structures held together by covalent or non-covalent bonds, respectively, have applications ranging from drug delivery to self-healing materials. acs.orgmdpi.com

This compound and its dimer, dicyandiamide (B1669379) (a direct derivative), are important precursors in the synthesis of nitrogen-rich polymers. The most prominent example is the production of melamine-formaldehyde resins. In this process, cyanamide is first trimerized to melamine (B1676169), which is then reacted with formaldehyde to form a durable thermosetting polymer.

Supramolecular chemistry involves the assembly of molecules through non-covalent interactions like hydrogen bonding. reading.ac.uk The ureidopyrimidinone (UPy) motif, known for its strong and specific quadruple hydrogen bonding, is a powerful tool for creating supramolecular polymers. nih.govresearchgate.net While not a direct reaction of this compound itself, the synthesis of UPy and related building blocks often involves intermediates that share structural features with cyanamides, demonstrating the broader utility of this class of compounds in materials science. The ability to form multiple hydrogen bonds makes nitrogen-rich compounds derived from this compound valuable components in the design of complex supramolecular systems. nih.gov

Participation in Multi-Component Reactions and Cascade Processes

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. mdpi.comorganic-chemistry.org This approach offers significant advantages in terms of atom economy, reduced waste, and operational simplicity. mdpi.com

As previously mentioned, the Strecker amino acid synthesis is a quintessential MCR. mdpi.com The convergence of an aldehyde, an amine (like ammonia), and a cyanide source in one pot to generate an α-aminonitrile is a testament to the power of MCRs. mdpi.commasterorganicchemistry.com The this compound structural unit is central to the product of this reaction.

Beyond the Strecker synthesis, this compound and its derivatives are valuable partners in other MCRs and cascade reactions, particularly for the synthesis of N-containing heterocycles. researchgate.net For example, a three-component reaction can be designed where this compound provides two nitrogen atoms and a carbon atom to a new heterocyclic ring. Cascade reactions, where the initial reaction of this compound triggers a sequence of intramolecular transformations, are also a powerful strategy for rapidly building molecular complexity from a simple precursor. researchgate.net

| Multicomponent Reaction | Reactants | Key Intermediate/Product Class | Significance |

|---|---|---|---|

| Strecker Synthesis | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitriles | Access to a wide range of α-amino acids. masterorganicchemistry.com |

| Ugi Reaction | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | α-Acylaminoamides | Rapid synthesis of peptide-like structures. beilstein-journals.org |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea (B124793) | Dihydropyrimidinones | Efficient creation of medicinally relevant heterocycles. |

| Gewald Reaction | Ketone/Aldehyde, α-Cyanoester, Elemental Sulfur | Polysubstituted Aminothiophenes | Versatile synthesis of thiophene (B33073) heterocycles. beilstein-journals.org |

Derivatives of Aminocyanamide: Synthetic Strategies and Advanced Chemical Applications

Design and Synthesis of Functionalized Aminocyanamide Derivatives

The inherent reactivity of this compound and its precursors makes it a valuable starting material for the synthesis of various nitrogen-containing heterocycles. Strategic manipulation of its functional groups enables the construction of complex molecular architectures.

Pyrimidine-Based Derivatives

Pyrimidines are a cornerstone of heterocyclic chemistry, forming the core of nucleobases found in DNA and RNA. gsconlinepress.com Synthetic routes to pyrimidine (B1678525) derivatives often leverage precursors that share structural motifs with this compound, such as guanidine (B92328). One common method involves the condensation of guanidine nitrate (B79036) with bis-chalcones in the presence of neutral alumina (B75360) under microwave-assisted, solvent-free conditions to yield amino-pyrimidines. rjptonline.org This approach highlights the utility of guanidine-like structures, which can be conceptually derived from this compound, in the rapid assembly of pyrimidine rings.

Another powerful method for pyrimidine synthesis is the single-step conversion of N-vinyl amides. In this reaction, the amide is activated with an agent like trifluoromethanesulfonic anhydride (B1165640) (Tf2O) and 2-chloropyridine, which then reacts with a nitrile through addition and subsequent cycloisomerization to form the pyrimidine ring. organic-chemistry.org This strategy allows for the construction of highly substituted pyrimidines with high efficiency. organic-chemistry.org Furthermore, pyrimidinethione derivatives can be synthesized from enaminonitriles by reaction with carbon disulfide (CS2) in the presence of a base like sodium methoxide, demonstrating the versatility of cyano-containing precursors in heterocyclic synthesis. gsconlinepress.com

| Precursor | Reagents | Product | Key Features |

|---|---|---|---|

| Bis-chalcones & Guanidine Nitrate | Neutral Alumina (Al2O3), Microwave | Amino-pyrimidines | Eco-friendly, solvent-free synthesis. rjptonline.org |

| N-Vinyl Amides & Nitriles | 2-Chloropyridine, Tf2O | Substituted Pyrimidines | Single-step, high-yield conversion. organic-chemistry.org |

| Enaminonitrile | CS2, Sodium Methoxide | Pyrimidinethione | Effective for heterosystems with pyrimidine moieties. gsconlinepress.com |

Triazole and Tetrazole Derivatives

Triazoles and tetrazoles are five-membered, nitrogen-rich heterocycles with a broad spectrum of biological activities. mdpi.com The synthesis of these rings often relies on cycloaddition reactions where this compound-related structures can act as key components.

Triazoles: A general and efficient method for preparing 3-amino-1,2,4-triazoles involves the cyclization of a substituted hydrazinecarboximidamide intermediate. nih.gov This key intermediate can be assembled convergently from precursors like thiourea (B124793) or thiosemicarbazide, allowing for diverse substitutions on the final triazole ring. nih.gov The synthesis of 1,2,4-triazole-3-thiol, for example, can be achieved by the condensation of formic acid with thiosemicarbazide, followed by cyclization. innovareacademics.in

Tetrazoles: The most versatile method for synthesizing tetrazoles is the [2+3] cycloaddition reaction between a nitrile and an azide (B81097). researchgate.net Cyanamides are viable substrates for this transformation, reacting with sodium azide in the presence of catalysts like zinc salts or L-proline to afford 5-substituted 1H-tetrazoles. organic-chemistry.org This reaction is notable for its broad scope, accommodating various aromatic and alkyl nitriles. organic-chemistry.org In some cases, the thermal decomposition of certain energetic materials, such as 1-amino-1-(tetrazol-5-yldiazenyl) guanidine (tetrazene), has been shown to produce this compound as an intermediate product alongside 1H-tetrazole. rsc.org

| Heterocycle | Synthetic Method | Precursors | Key Features |

|---|---|---|---|

| 3-Amino-1,2,4-triazole | Cyclization | Hydrazinecarboximidamide derivatives | Convergent synthesis allowing for diverse substitutions. nih.gov |

| 5-Substituted-1H-tetrazole | [2+3] Cycloaddition | Nitriles/Cyanamides, Sodium Azide | Broad substrate scope and high efficiency with various catalysts. researchgate.netorganic-chemistry.org |

Benzotriazine Derivatives and Related Heterocycles

Benzotriazines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a triazine ring. Synthetic strategies often involve the cyclization of ortho-substituted benzene rings. A facile and cost-effective method for producing bicyclic 1,2,3-triazine (B1214393) 2-oxides involves an unusual nitration-cyclization of o-aminocyanide substrates. acs.org This directly implicates precursors with the aminocyanide framework in the formation of these complex heterocycles. acs.orgresearchgate.net

While traditional methods for synthesizing 1,2,3-benzotriazines involve the diazotization of 2-aminobenzamides, which requires harsh acidic conditions, newer methods have been developed. acs.org A novel approach involves the intramolecular heterocyclization of 1-azido-2-[isocyano(p-tosyl)methyl]benzenes under basic conditions, which proceeds without the need for metal catalysis or harsh reagents. acs.orgresearchgate.net The reduction of 2-nitrophenylhydrazones of various ketones is another general route to 3,3-disubstituted 3,4-dihydro-1,2,4-benzotriazines. mdpi.com

Thiohydantoin Derivatives and their Chemical Reactivity

Thiohydantoins are sulfur analogs of hydantoins and are valuable intermediates in organic synthesis. jchemrev.com Their synthesis can be directly achieved using cyanamide-containing starting materials. A notable method involves the reaction of methyl N-cyano-N-alkyl/arylaminoacetate with diethyl thiophosphate under solvent-free conditions, which produces thiohydantoins in good to excellent yields. bibliotekanauki.pl This reaction proceeds through the formation of an unstable intermediate that cyclizes upon heating. bibliotekanauki.pl

Another synthetic route utilizes the reaction of a cyanoamine with an isothiocyanate to form a thiohydantoin-4-imine, which is subsequently hydrolyzed under mild acidic conditions to furnish the final 2-thiohydantoin (B1682308) derivative. jchemrev.com The resulting thiohydantoin ring is itself reactive and can be used for further synthetic elaborations. For instance, 5-arylidene-2-thiohydantoins react with formalin and primary aromatic amines to yield imidazo[2,1b] rjptonline.orgresearchgate.netCurrent time information in Bangalore, IN.thiadiazine derivatives. bibliotekanauki.pl

Novel Heterocyclic Systems Derived from this compound

The reactivity of the this compound scaffold extends to the synthesis of a wide variety of novel and complex heterocyclic systems, often through multicomponent reactions or tandem cyclizations. For example, alkylated derivatives of pyridin-2-ylcyanamide can undergo intramolecular cyclization to form fluorescent systems like 2-amino-3-benzoylimidazo[1,2-a]pyridine. researchgate.net

The versatility of this compound-related precursors is also evident in the construction of fused heterocycles. Thiohydantoin derivatives, synthesized from cyanamide (B42294) precursors, can be further reacted to produce imidazo[2,1-b]thiazolium iodides, which are key motifs in many biologically active compounds. researchgate.net Furthermore, aminopyrazole and pyrazolopyrimidine derivatives have been synthesized and evaluated for their biological properties, showcasing the broad utility of amino-group-containing precursors in generating diverse heterocyclic libraries. openmedicinalchemistryjournal.com The synthesis of imidazopyridines and triazolopyridines, which are structurally similar to biologically important indoles, further underscores the importance of these building blocks in medicinal chemistry. imist.ma

Chemical Applications of this compound Derivatives

Derivatives synthesized from this compound and its related precursors exhibit a wide range of chemical applications, most prominently in medicinal chemistry and materials science. The nitrogen-rich heterocyclic scaffolds are often pharmacophores that interact with biological targets or provide unique properties to functional materials.

In medicinal chemistry , these derivatives are explored for a multitude of therapeutic uses. openmedicinalchemistryjournal.com

Anticancer Agents: The 4-aminoquinazoline core is a well-known pharmacophore found in several approved anticancer drugs that act as kinase inhibitors. nih.gov Similarly, 9-aminoacridine (B1665356) derivatives function as DNA intercalators and have been developed as cancer chemotherapeutics. google.comnih.gov

Antimicrobial and Antiviral Agents: Thiohydantoin derivatives have shown potential as antimicrobial and antiviral compounds. ijrpc.com Triazole derivatives are also widely recognized for their broad-spectrum antimicrobial activities. innovareacademics.in

Anti-inflammatory Agents: Certain 1,3-disubstituted-2-thiohydantoin derivatives have been shown to possess potent anti-inflammatory activity by inhibiting the production of nitric oxide and pro-inflammatory cytokines. mdpi.com

Other Therapeutic Areas: The diverse biological activities reported for these heterocyclic systems include anticonvulsant, antidiabetic, and antihypertensive properties. ijrpc.comarchivepp.comijrpr.com

In materials science , this compound derivatives contribute to the development of novel polymers and functional materials. nih.gov The nitrogen atoms in the heterocyclic rings can participate in polymerization reactions or act as ligands for metal complexes. bibliotekanauki.pl These compounds are used in the production of resins, plastics, and as catalysts for polymerization. bibliotekanauki.pl Additionally, the unique electronic properties of these conjugated systems make them suitable for applications as dyes and fluorescent probes. openmedicinalchemistryjournal.com

| Derivative Class | Application Area | Specific Use / Activity | Example Compound Class |

|---|---|---|---|

| Quinazolines | Medicinal Chemistry | Kinase inhibitors for cancer therapy. nih.gov | 4-Aminoquinazolines |

| Acridines | Medicinal Chemistry | DNA intercalators, anticancer agents. google.comnih.gov | 9-Aminoacridines |

| Thiohydantoins | Medicinal Chemistry | Anti-inflammatory, anticonvulsant, antimicrobial agents. ijrpc.commdpi.com | 1,3-Disubstituted-2-thiohydantoins |

| Triazoles | Medicinal Chemistry | Broad-spectrum antimicrobial agents. innovareacademics.in | 3-Amino-1,2,4-triazoles |

| Various Heterocycles | Materials Science | Components for resins, plastics, dyes, and catalysts. bibliotekanauki.plopenmedicinalchemistryjournal.com | Thiohydantoins, Imidazoles |

Application in Ligand Chemistry and Coordination Complexes

The distinct electronic and structural properties of this compound derivatives make them excellent candidates for ligands in coordination chemistry. Both monosubstituted (RNHCN) and disubstituted (RR'NCN) cyanamides are recognized as valuable dinitrogen ligands for metals. researchgate.net The cyanamide moiety (–N–C≡N) possesses multiple coordination sites, primarily the amido-nitrogen and the cyano-nitrogen, allowing it to act as a bridging ligand between metal centers to form polynuclear complexes. researchgate.net

Research has demonstrated the synthesis and characterization of various metal complexes using cyanamide-based ligands. For instance, dinuclear copper(II) complexes have been formed where a cyanamide derivative acts as a bridging ligand. researchgate.net In one such complex, {Cu(phen)2}2(μ-apc)3·2CH3COCH3, the cyanamide group of the bridging 4-azo(phenylcyanamido)benzene (apc) ligand coordinates to two Cu(II) ions through both its cyano-nitrogen and amido-nitrogen atoms. researchgate.net Similarly, iron(III) complexes with phenylcyanamide (B1618024) derivatives have been synthesized where the ligand coordinates to the Fe(III) ions through the nitrile-nitrogen. researchgate.net

Heterocyclic derivatives, such as those based on 5-aminotetrazole, also show significant promise in coordination chemistry. uc.pt The tetrazole ring system, which can be formed from cyanamide precursors, is known to be a versatile ligand. For example, 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS), a derivative of 5-aminotetrazole, has been successfully used to synthesize mononuclear copper(II) and cobalt(II) complexes. uc.pt These coordination compounds are not only of structural interest but also exhibit functional properties, such as catalytic activity. uc.pt

| Metal Center | Ligand Type | Coordination Mode | Resulting Complex Type | Reference |

|---|---|---|---|---|

| Copper(II) | 4-azo(phenylcyanamido)benzene (apc) | Bridging; coordinates via cyano-N and amido-N | Dinuclear Complex | researchgate.net |

| Iron(III) | Phenylcyanamide derivative | Coordinates via nitrile-N | Mononuclear Complex | researchgate.net |

| Copper(II) | 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) | Coordination through tetrazole moiety | Mononuclear Complex | uc.pt |

| Cobalt(II) | 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) | Coordination through tetrazole moiety | Mononuclear Complex | uc.pt |

Catalytic Roles of this compound Derivatives

The coordination complexes formed from this compound derivatives often exhibit significant catalytic activity. The arrangement of ligands around a metal center can create a specific environment that facilitates chemical transformations, a cornerstone of catalysis. rsc.org

A notable example is the catalytic application of complexes derived from 5-aminotetrazoles. Mononuclear copper(II) and cobalt(II) complexes based on the 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) ligand have proven to be effective catalysts for the selective oxidation of various secondary alcohols. uc.pt This catalytic activity highlights the potential for designing new, efficient oxidation systems based on these types of complexes.

Interestingly, the this compound-derived ligand can sometimes function as a catalyst even without a metal center. This field, known as organocatalysis, utilizes small organic molecules to accelerate reactions. mpg.de The 2MTS ligand itself has been shown to be an effective organo-catalyst for the oxidation of benzyl (B1604629) alcohols, demonstrating the inherent reactivity of the ligand structure. uc.pt The development of such metal-free catalytic systems is a significant area of research, aligning with the principles of green chemistry.

The functional groups within this compound derivatives make them suitable for a range of other catalytic applications. For example, copper-catalyzed multicomponent reactions are a facile route for synthesizing complex heterocyclic compounds, and amine derivatives are often key components in these transformations. rsc.org Furthermore, the amine functionality is central to reductive amination reactions, which are used to convert biomass-derived compounds like furfural (B47365) into valuable chemicals such as furfurylamine (B118560) over heterogeneous catalysts. mdpi.com

| Catalyst | Reaction Type | Substrate | Product | Reference |

|---|---|---|---|---|

| Cu(II) and Co(II) complexes with 2MTS ligand | Oxidation | Secondary Alcohols | Corresponding Ketones | uc.pt |

| 2-methyl-(2H)-tetrazole-5-amino-saccharinate (2MTS) | Organocatalytic Oxidation | Benzyl Alcohols | Corresponding Aldehydes | uc.pt |

| Various Copper Catalysts | Multicomponent Reactions | Alkynes, Nitriles, etc. | Heterocycles | rsc.org |

| Heterogeneous Ni, Pd, Co Catalysts | Reductive Amination | Furfural (from biomass) | Furfurylamine | mdpi.com |

Applications in Materials Science (e.g., resins, plastics, liquid crystals)

The amine and cyano functionalities inherent to the this compound structure are fundamental building blocks for synthesizing a wide array of polymeric materials, including resins and plastics. mdpi.comexponent.com The amine group is particularly crucial in the production of many polymers. For example, amine derivatives are widely used in the manufacture of synthetic resins. mdpi.com N-amino polyacrylamide derivatives have been synthesized for use as solid supports, demonstrating the utility of incorporating this structure into polymer backbones. nih.gov Polymer chemistry frequently utilizes amine-containing precursors to create materials like polyurethanes and polyimines, which have applications ranging from foams and coatings to high-performance aerogels. tue.nl

While direct applications of this compound in liquid crystals are not extensively documented, the molecular features required for liquid crystalline behavior are present in its derivatives. Liquid crystals are materials that exist in a state between a conventional liquid and a solid, and their properties are highly dependent on molecular shape and intermolecular interactions. mdpi.commdpi.com The synthesis of liquid crystalline materials often involves creating rod-shaped molecules (calamitic liquid crystals) with a rigid core and flexible terminal chains. nih.govfrontiersin.org

Derivatives of this compound can be envisioned as components of such structures. The rigid core can be constructed from aromatic or heterocyclic systems, which can be synthesized using or incorporating the this compound moiety. The amine group provides a convenient point for attaching flexible alkyl chains, which are crucial for controlling the melting point and the stability of the liquid crystal phase. frontiersin.org For example, new classes of liquid crystals have been successfully synthesized from molecules containing amine and imide groups, such as N-arylmaleimide derivatives, which exhibit stable nematic mesophases. frontiersin.org The design of such molecules demonstrates a clear pathway for developing novel liquid crystal materials based on this compound precursors.

| Material Type | Relevant Functional Group | Role of the Functional Group | Example Application | Reference |

|---|---|---|---|---|

| Resins/Plastics | Amine (-NH2) | Acts as a monomer or cross-linking agent in polymerization reactions. | Manufacture of synthetic resins, polyurethanes. | mdpi.com, tue.nl |

| Polymers | Amide/Acrylamide structure | Forms the repeating unit of a polymer backbone. | N-amino polyacrylamide derivatives for solid-phase supports. | nih.gov |

| Liquid Crystals | Amine (-NH2), Cyano (-CN) | Serves as a synthetic handle to attach flexible chains or as part of the rigid core. | Component in the synthesis of calamitic (rod-shaped) liquid crystals. | nih.gov, frontiersin.org |

Theoretical and Computational Investigations of Aminocyanamide Systems

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemistry, which applies the principles of quantum mechanics to chemical systems, is a cornerstone for studying aminocyanamide. biorxiv.org By solving approximations of the Schrödinger equation, these calculations can determine the electronic structure and energy of a molecule, which in turn dictates its geometry, properties, and reactivity. biorxiv.orgresearchgate.net Methods range from Hartree-Fock (HF) theory to more sophisticated post-HF and Density Functional Theory (DFT) approaches, enabling the detailed exploration of molecular behavior. mdpi.com

Quantum chemical calculations are pivotal for analyzing the electronic makeup and bonding within this compound systems. The distribution of electrons, determined by solving the molecular wavefunction, governs the molecule's geometry, stability, and how it interacts with other species. Key insights are derived from analyzing molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these frontier orbitals indicate the molecule's ability to donate or accept electrons, highlighting potential sites for nucleophilic or electrophilic attack. ekb.eg

Techniques such as Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) analysis provide further detail on bonding. NBO analysis can clarify atomic charges and charge transfer interactions within the molecule. researchgate.net QTAIM analysis examines the topology of the electron density to characterize chemical bonds, distinguishing between covalent and ionic interactions. mdpi.com For this compound, these analyses would reveal the electronic nature of the amino (-NH2) and cyano (-C≡N) groups and their influence on each other, such as the electron-withdrawing effect of the nitrile group. DFT calculations are frequently employed to determine these properties, yielding data on bond lengths, angles, and charge distributions that are crucial for understanding the molecule's fundamental characteristics. mdpi.comnih.gov

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| N-N Bond Length | Distance between the nitrogen atoms of the amino and cyanamide (B42294) groups. | ~1.38 Å |

| N-C Bond Length | Distance between the nitrogen and carbon of the cyanamide group. | ~1.33 Å |

| C≡N Bond Length | Distance between the carbon and nitrogen of the nitrile group. | ~1.16 Å |

| Mulliken Charge on Amino N | Partial charge on the nitrogen atom of the -NH2 group. | -0.8 to -1.0 e |

| Mulliken Charge on Nitrile N | Partial charge on the terminal nitrogen atom of the -C≡N group. | -0.5 to -0.7 e |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | -7.0 to -8.0 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | +1.0 to +2.0 eV |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO, indicating chemical reactivity. | 8.0 to 10.0 eV |

Computational chemistry is a powerful tool for predicting and validating the mechanisms of chemical reactions. jstar-research.com It allows researchers to map the potential energy surface of a reaction, identifying reactants, products, intermediates, and the transition states that connect them. mdpi.com The calculated activation energies (the energy barriers of transition states) can predict the feasibility and rate of a given pathway. mdpi.com

A significant example of this is the computational and experimental investigation into the photochemistry of methyl-substituted 5-aminotetrazoles. nih.gov Quantum chemical calculations were essential in identifying a novel reaction pathway where the photolysis of 1-methyl-(1H)-tetrazole-5-amine in an argon matrix leads to the formation of an amino cyanamide derivative, H₂N-N(CH₃)-C≡N. nih.govresearchgate.net This pathway was not observed for the 2-methyl isomer, highlighting the subtle structural effects that computations can explain. nih.gov Such studies demonstrate how theory can trace reaction paths, even for elusive or highly reactive species, providing confirmation for experimental observations and predicting new chemical transformations. researchgate.netmcmaster.ca

Table 2: Summary of the Computationally Studied Photochemical Pathway

| Reactant | Key Intermediate | Observed Product | Computational Finding |

|---|---|---|---|

| 1-methyl-(1H)-tetrazole-5-amine | Diazirine | Amino cyanamide (H₂N-N(CH₃)-C≡N) | Calculations supported the formation of the amino cyanamide as a key photoproduct, representing a novel pathway for 1H-tetrazoles. nih.gov |

| 2-methyl-(2H)-tetrazole-5-amine | Nitrile imine | 1-amino-3-methylcarbodiimide | The formation of amino cyanamide was not observed from this isomer, a difference rationalized by computational analysis of the reaction pathways. nih.gov |

Quantum chemical calculations are widely used to predict and interpret spectroscopic data, providing a direct link between a molecule's structure and its experimental spectrum. jstar-research.com By calculating properties like vibrational frequencies (for Infrared and Raman spectroscopy) or nuclear magnetic shielding tensors (for NMR spectroscopy), computational models can help assign experimental peaks and confirm the identity of a compound. derpharmachemica.comd-nb.info

In the study of the photochemical formation of the amino cyanamide H₂N-N(CH₃)-C≡N, infrared spectroscopy was the primary method for tracking the reaction's progress. nih.gov The identification of the product was unequivocally supported by quantum chemical calculations, which predicted the vibrational frequencies of the molecule. The strong agreement between the calculated IR spectrum and the experimental measurements provided conclusive evidence for the formation of the amino cyanamide derivative. nih.govresearchgate.net This synergy between theory and experiment is crucial for characterizing novel or transient species that cannot be analyzed by other means. researchgate.net

Table 3: Comparison of Experimental and Calculated IR Frequencies (cm⁻¹) for H₂N-N(CH₃)-C≡N

| Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Assignment | Reference |

|---|---|---|---|

| 3391.0 | 3521.8 | νₐₛ(NH₂) - Asymmetric NH₂ stretch | nih.gov |

| 3304.0 | 3420.7 | νₛ(NH₂) - Symmetric NH₂ stretch | nih.gov |

| 2238.2 | 2244.1 | ν(C≡N) - Nitrile stretch | nih.gov |

| 1611.5 | 1621.8 | δ(NH₂) - NH₂ scissoring | nih.gov |

| 1109.8 | 1110.1 | ν(N-N) - N-N stretch | nih.gov |

Molecular Dynamics Simulations and Conformational Analysis

While quantum mechanics excels at describing the electronic properties of a single molecular state, molecular dynamics (MD) simulations are used to explore the conformational landscape and dynamic behavior of molecules over time. bonvinlab.org MD applies classical mechanics to simulate the movements of atoms in a molecule or system, providing insights into flexibility, structural transitions, and interactions with the environment, such as a solvent. bonvinlab.orgpitt.edu

For a small, flexible molecule like this compound, MD simulations could be employed to investigate several key aspects. These include the rotational barrier around the N-N single bond, the conformational preferences of the amino group, and the molecule's interaction with water molecules through hydrogen bonding. The simulation tracks the trajectory of all atoms over time (typically nanoseconds to microseconds), from which various properties can be analyzed. bonvinlab.orgfrontiersin.org

Key analyses include:

Conformational Analysis: Identifying the most stable and frequently occurring three-dimensional structures (conformations) of the molecule. For larger molecules, this often involves analyzing Ramachandran plots for dihedral angles. nih.gov

Radius of Gyration (Rg): Assessing the compactness of the molecule over the course of the simulation. nih.gov

Radial Distribution Functions (RDF): Describing how the density of solvent molecules (like water) varies as a function of distance from a specific atom or group on the solute, revealing details about the solvation shell. nih.gov

Although specific MD studies on this compound are not prominent in the surveyed literature, the methodology is well-established for providing a dynamic picture of molecular behavior that complements the static view from quantum chemical calculations. biorxiv.orgnih.gov

Advanced Computational Models and Methodologies

The continuous development of computational hardware and theoretical models allows for increasingly accurate and complex simulations of chemical systems. These advanced methodologies are crucial for tackling challenging problems in reactivity and molecular design.

Density Functional Theory (DFT) has become one of the most popular and versatile computational methods in chemistry and materials science. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, which is a function of only three spatial coordinates, regardless of the number of electrons. mdpi.com This makes DFT computationally less expensive than many high-level quantum chemical methods, allowing it to be applied to larger and more complex systems while often providing a high level of accuracy. mdpi.comfrontiersin.org

DFT is widely used in all areas of investigation relevant to this compound:

Geometric Optimization: Predicting the stable 3D structure of the molecule. derpharmachemica.com

Electronic Properties: Calculating HOMO-LUMO energies, charge distributions, and molecular electrostatic potentials to predict reactivity. ekb.eg

Reaction Mechanisms: Mapping reaction pathways and calculating activation energies to understand chemical transformations. mdpi.com

Spectroscopy: Predicting vibrational and NMR spectra to aid in the characterization of compounds. derpharmachemica.com

The accuracy of DFT calculations depends heavily on the choice of the exchange-correlation functional, which approximates the complex many-body effects of electron correlation. Hybrid functionals, such as the widely used B3LYP, incorporate a portion of the exact exchange from Hartree-Fock theory and have proven to be very effective for a broad range of chemical problems, including the study of nitrogen-containing organic molecules. researchgate.netmdpi.comfrontiersin.org

Molecular Electron Density Theory (MEDT) in Reactivity Studies

Molecular Electron Density Theory (MEDT) offers a powerful framework for understanding chemical reactivity, positing that the evolution of electron density, rather than molecular orbital interactions, governs the course of a chemical reaction. This theory has been applied to a wide range of organic reactions, providing insights into their mechanisms and selectivity. While direct and extensive MEDT studies specifically targeting this compound are not widely documented, existing computational investigations into its formation and reactions provide valuable data that can be interpreted through the lens of MEDT.

Theoretical studies often employ quantum chemical calculations, such as Density Functional Theory (DFT), to map the potential energy surfaces of reactions involving this compound. These calculations reveal crucial information about the geometries of reactants, transition states, and products, as well as the associated energy changes.

One area where the reactivity of this compound has been computationally explored is in the context of the thermal decomposition of nitrogen-rich compounds. For instance, quantum chemical calculations have been used to investigate the rate-limiting steps in the decomposition of certain tetrazole derivatives where this compound is a resulting product. In a study on the decomposition of 1-amino-1-(tetrazol-5-yldiazenyl) guanidine (B92328), the formation of this compound and 1H-tetrazole was identified as a key step. rsc.org The geometries of the reactants, transition states, and products for this process were optimized using the B3LYP/6-311++G** level of theory. rsc.org Such calculations are fundamental to MEDT analysis, as they allow for the visualization of electron density reorganization during a chemical transformation.

Furthermore, the photochemical formation of this compound has been investigated. For example, the photolysis of 1-methyl-(1H)-tetrazole-5-amine has been shown through infrared spectroscopy and supported by quantum chemical calculations to produce this compound, among other products. acs.orgresearchgate.net Specifically, the formation of H₂N–N(CH₃)–C≡N is observed exclusively from the photocleavage of the 1-methyl isomer, highlighting a specific reaction pathway. acs.orgresearchgate.net

The principles of MEDT suggest that the feasibility of these reaction pathways is dictated by the changes in the electron density distribution. The energy barriers and the stability of intermediates and products, which are determined computationally, are direct consequences of these electron density changes. Although the cited studies may not explicitly frame their findings in MEDT terminology, the calculated energetic and geometric parameters provide the necessary foundation for such an analysis.

| Computational Method | System Studied | Key Findings | Reference |

| B3LYP/6-311++G** | Thermal decomposition of 1-amino-1-(tetrazol-5-yldiazenyl) guanidine | Optimized geometries of stationary points (reactants, transition states, products) for the formation of this compound and 1H-tetrazole. | rsc.org |

| Quantum Chemical Calculations | Photolysis of 1-methyl-(1H)-tetrazole-5-amine | Identification of this compound (H₂N–N(CH₃)–C≡N) as an exclusive product from this isomer. | acs.orgresearchgate.net |

Analytical Methodologies for the Characterization and Quantification of Aminocyanamide

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating aminocyanamide from complex mixtures and for its quantification.

High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of polar, non-volatile compounds like this compound. For the analysis of the closely related compound, cyanamide (B42294), reversed-phase HPLC methods have been developed. These methods can be adapted for this compound.

A typical HPLC system for this analysis would consist of a reversed-phase column (e.g., ODS or C30) and a polar mobile phase. Given the high polarity of this compound, a mobile phase of 100% water or a mixture of water with a small amount of an organic modifier like methanol (B129727) or acetonitrile is suitable. sielc.comscribd.com Detection is commonly achieved using a UV detector set at a low wavelength, such as 200 nm or 240 nm, to capture the absorbance of the molecule. sielc.comgoogle.com The retention time (tᵣ), the time it takes for the analyte to pass through the column, is a characteristic parameter used for identification under specific chromatographic conditions.

Table 4: Representative HPLC Conditions for Cyanamide Analysis (Adaptable for this compound)

| Parameter | Condition |

| Column | Inertsil ODS-SP or Primesep S |

| Mobile Phase | 5% Methanol in Water google.com or Acetonitrile/Water sielc.com |

| Flow Rate | 0.3 - 1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Detection | UV at 200 nm sielc.com or 240 nm google.com |

| Expected Retention | Short retention time due to high polarity |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While this compound's polarity and potential for hydrogen bonding might make it challenging for direct GC analysis, methods developed for the parent compound, cyanamide, demonstrate its feasibility.

A direct quantitative determination of cyanamide has been successfully performed using a GC system equipped with a mass spectrometer (MS) detector and a specialized capillary column designed for amines. nih.gov This approach avoids the need for chemical derivatization, simplifying sample preparation. nih.gov The GC-MS method provides both separation based on the compound's volatility and boiling point, and structural information from the mass spectrum, enhancing the certainty of identification. The retention time in GC is highly dependent on the temperature program of the oven and the nature of the stationary phase in the column.

Table 5: Representative GC-MS Conditions for Direct Cyanamide Analysis (Adaptable for this compound)

| Parameter | Condition |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC-MS) nih.gov |

| Column | Capillary column for amines (e.g., CP-Sil 8 CB for amines) tandfonline.com |

| Injector Temperature | 250 °C tandfonline.com |

| Carrier Gas | Helium |

| Detection | Mass Spectrometry (monitoring characteristic m/z ions) nih.gov |

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry stands as a powerful analytical tool for the molecular identification and structural elucidation of this compound. This technique provides crucial information regarding the compound's molecular weight and the fragmentation patterns that offer insights into its chemical structure.

Tandem Mass Spectrometry (MS/MS) Applications

Tandem mass spectrometry, also known as MS/MS, is a sophisticated technique that involves multiple stages of mass analysis, typically with a fragmentation step in between. wikipedia.orgijcap.in In the context of this compound analysis, MS/MS is invaluable for confirming the compound's identity and for elucidating its structure through the analysis of its fragment ions. wikipedia.orgnih.gov

The process begins with the ionization of this compound molecules, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z) in the first mass analyzer (MS1). wikipedia.org Ions corresponding to the molecular weight of this compound are selectively isolated and then subjected to fragmentation. This fragmentation is often achieved through collision-induced dissociation (CID), where the selected ions collide with neutral gas molecules, causing them to break apart into smaller, characteristic fragment ions. wikipedia.org

These fragment ions are then directed into a second mass analyzer (MS2), which separates them according to their m/z ratios. ijcap.in The resulting product ion spectrum provides a unique fingerprint of the this compound molecule, revealing information about its substructures. By analyzing the masses of the fragment ions, researchers can deduce the connectivity of atoms within the molecule. This fragmentation pattern is highly specific and can be used to distinguish this compound from other compounds with similar molecular weights. wikipedia.org

The application of tandem mass spectrometry in the analysis of this compound offers high specificity and sensitivity, making it an essential tool for its unambiguous identification in various matrices.

High-Resolution Mass Spectrometry (HREI-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is a critical technique for the precise determination of the molecular formula of this compound. researchgate.net Unlike low-resolution mass spectrometry which provides nominal mass, HRMS can measure the mass of a molecule with very high accuracy, typically to four or five decimal places. researchgate.net High-Resolution Electron Ionization Mass Spectrometry (HREI-MS) is a specific type of HRMS that utilizes electron ionization to generate ions. chemrxiv.orgresearchgate.net

The accurate mass measurement provided by HREI-MS allows for the calculation of the elemental composition of this compound with a high degree of confidence. nih.gov This is because the precise mass of an ion is determined by the sum of the exact masses of its constituent isotopes, and each element has a unique mass defect (the difference between the exact mass and the integer mass). By comparing the experimentally measured accurate mass to the theoretical masses of possible elemental formulas, the correct molecular formula of this compound can be determined.

The resolving power of the mass spectrometer is a key parameter in HRMS, with higher resolving power enabling the differentiation of ions with very similar masses. nih.gov Modern high-resolution instruments, such as Orbitrap and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers, provide the necessary mass accuracy and resolution for the unambiguous determination of the elemental composition of small molecules like this compound. nih.gov This capability is crucial for confirming the identity of synthesized this compound and for distinguishing it from potential isomers or impurities.

Advanced Analytical Approaches for Complex Reaction Mixtures and In-Situ Monitoring

Real-Time Reaction Monitoring Techniques

Real-time reaction monitoring provides continuous insight into a chemical process as it occurs, enabling the tracking of reactants, intermediates, and products. nih.govmt.com This approach is invaluable for understanding the kinetics and mechanism of reactions involving this compound. researchgate.net Several spectroscopic techniques are well-suited for in-situ monitoring. spectroscopyonline.com

In-situ Fourier-Transform Infrared (FTIR) and Raman Spectroscopy : These vibrational spectroscopy techniques can monitor the progress of a reaction by tracking the characteristic absorption or scattering bands of functional groups present in the reactants and products. mt.comresearchgate.net For instance, the disappearance of a reactant's specific peak and the appearance of a product's peak can be followed over time to determine reaction rates and endpoints. mt.com

In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed structural information and can be used to monitor reactions in real-time, offering quantitative data on the concentration of different species in the reaction mixture. researchgate.netfu-berlin.de

In-situ Mass Spectrometry : By directly sampling the reaction mixture, mass spectrometry can provide real-time information on the molecular weight of the species present, allowing for the identification of intermediates and products as they are formed. researchgate.net

These techniques allow for the rapid optimization of reaction conditions, such as temperature and reactant concentrations, leading to improved yield and purity of this compound. nih.gov

Hyphenated Analytical Techniques for Comprehensive Analysis

Hyphenated techniques combine a separation method with a detection method, offering enhanced analytical power for the analysis of complex mixtures containing this compound. asdlib.orgnih.gov These techniques are essential for separating this compound from starting materials, byproducts, and other impurities before its identification and quantification. actascientific.comsaspublishers.com

Commonly used hyphenated techniques include:

Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is suitable for the analysis of volatile and thermally stable compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides identification based on their mass spectra. actascientific.com

Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is a versatile technique for the analysis of a wide range of compounds, including those that are not volatile or are thermally labile. saspublishers.com The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. actascientific.com